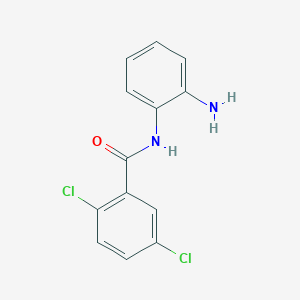

N-(2-aminophenyl)-2,5-dichlorobenzamide

Descripción

BenchChem offers high-quality N-(2-aminophenyl)-2,5-dichlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminophenyl)-2,5-dichlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-(2-aminophenyl)-2,5-dichlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-8-5-6-10(15)9(7-8)13(18)17-12-4-2-1-3-11(12)16/h1-7H,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDKTQKYWQZANR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 2,5-dichloro-N-(2-aminophenyl)benzamide

The following technical guide is structured as an advanced research monograph. It addresses the specific chemical entity 2,5-dichloro-N-(2-aminophenyl)benzamide , a pharmacophore probe used in epigenetic drug discovery, specifically targeting Histone Deacetylases (HDACs).

Executive Summary & Chemical Identity

2,5-dichloro-N-(2-aminophenyl)benzamide is a synthetic small molecule belonging to the benzamide class of Histone Deacetylase (HDAC) inhibitors. Structurally, it consists of a "cap" group (2,5-dichlorophenyl) linked via an amide bond to a "zinc-binding group" (ZBG) derived from o-phenylenediamine.

Unlike hydroxamic acids (e.g., SAHA) which are pan-HDAC inhibitors, benzamide-based inhibitors often exhibit kinetic selectivity for Class I HDACs (HDAC1, 2, and 3), making them critical probes for studying isoform-specific epigenetic modulation in oncology and neurology.

Chemical Identifiers

Due to its status as a specialized research compound rather than a high-volume commodity, this specific isomer does not have a widely indexed CAS number in public registries like the 4-amino isomer (CAS 293737-94-7). Researchers must often synthesize it de novo.

| Property | Descriptor |

| Chemical Name | 2,5-dichloro-N-(2-aminophenyl)benzamide |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O |

| Molecular Weight | 281.14 g/mol |

| Predicted LogP | ~2.8 - 3.2 (Lipophilic) |

| Hydrogen Bond Donors | 2 (Amine NH₂, Amide NH) |

| Hydrogen Bond Acceptors | 2 (Amide Carbonyl, Amine N) |

| SMILES | ClC1=CC(Cl)=C(C(=O)NC2=CC=CC=C2N)C=C1 |

| Key Moiety | o-aminoanilide (Class I HDAC ZBG) |

Mechanism of Action: The Benzamide Pharmacophore

To understand the utility of this compound, one must analyze its interaction with the HDAC active site. The N-(2-aminophenyl)benzamide moiety functions as a "slow-tight binding" inhibitor.

Structural Causality

-

The Cap (2,5-dichlorophenyl): This hydrophobic region sits at the entrance of the HDAC active site. The 2,5-dichloro substitution pattern provides steric bulk and lipophilicity, probing the "surface recognition domain" of the enzyme. This distinguishes it from the 4-substituted caps found in drugs like Entinostat (MS-275) .

-

The Linker (Amide): Positions the ZBG correctly within the catalytic tunnel.

-

The ZBG (o-Phenylenediamine): The ortho-amine and the amide carbonyl oxygen form a bidentate chelate with the Zn²⁺ ion at the bottom of the catalytic pocket.

Pathway Visualization

The following diagram illustrates the logical flow of HDAC inhibition by this benzamide derivative.

Caption: Mechanistic cascade of Class I HDAC inhibition by 2,5-dichloro-N-(2-aminophenyl)benzamide.

Chemical Synthesis Protocol

As this compound is often not available off-the-shelf, a robust synthesis protocol is required. Critical Warning: Direct coupling of 2,5-dichlorobenzoyl chloride with o-phenylenediamine often leads to the formation of the bis-amide impurity. The protocol below utilizes a Mono-Boc Protection Strategy to ensure high fidelity and yield.

Reagents Required[2][3][4]

-

Starting Material A: 2,5-Dichlorobenzoyl chloride (CAS 2905-61-5)[1]

-

Starting Material B: o-Phenylenediamine (CAS 95-54-5)

-

Protecting Group: Di-tert-butyl dicarbonate (Boc₂O)

-

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

Step-by-Step Methodology

Phase 1: Mono-Protection of the Diamine

-

Dissolve o-phenylenediamine (1.0 eq) in DCM at 0°C.

-

Add Boc₂O (0.9 eq) dropwise over 1 hour. Note: Using a slight deficit of Boc₂O minimizes di-protection.

-

Stir at room temperature for 4 hours.

-

Wash with water, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate N-Boc-o-phenylenediamine .

Phase 2: Amide Coupling[2]

-

Dissolve N-Boc-o-phenylenediamine (1.0 eq) and TEA (1.2 eq) in anhydrous THF under nitrogen atmosphere.

-

Cool to 0°C.

-

Add 2,5-dichlorobenzoyl chloride (1.0 eq) dropwise.

-

Allow to warm to room temperature and stir overnight (12h).

-

Validation: Monitor via TLC (Hexane:EtOAc 3:1). The formation of the intermediate tert-butyl (2-(2,5-dichlorobenzamido)phenyl)carbamate should be observed.

Phase 3: Deprotection & Isolation

-

Dissolve the intermediate in DCM.

-

Add TFA (10 eq) or 4M HCl/Dioxane at 0°C. Stir for 2 hours.

-

Workup: Neutralize carefully with saturated NaHCO₃ (aq) to pH 8. Crucial: The free amine is basic; acidic workup will lose the product in the aqueous layer.

-

Extract with EtOAc (3x).

-

Purification: Recrystallize from Ethanol/Water or use column chromatography (DCM:MeOH 95:5).

Synthesis Workflow Diagram

Caption: Optimized synthesis route using Mono-Boc protection to prevent side reactions.

Experimental Validation: HDAC Activity Assay

Once synthesized, the compound's activity must be validated. The standard protocol uses a fluorogenic substrate.

Assay Conditions:

-

Enzyme: Recombinant Human HDAC1 or HDAC3.

-

Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

-

Reference Standard: Entinostat (MS-275) or SAHA (Vorinostat).

Protocol:

-

Incubation: Incubate enzyme + inhibitor (serial dilutions from 10 µM to 1 nM) in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) for 30 mins at 37°C.

-

Reaction: Add fluorogenic substrate and incubate for 30 mins.

-

Development: Add developer solution (Trypsin/Protease) to release the fluorophore from deacetylated lysine.

-

Readout: Measure fluorescence (Ex: 360nm / Em: 460nm).

-

Analysis: Plot Dose-Response curve to calculate IC₅₀.

References

-

Zhang, L., et al. (2019). "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a Potent Histone Deacetylase Inhibitor." Frontiers in Pharmacology, 10:957.

- Context: Discusses the synthesis and SAR of benzamide-based HDAC inhibitors containing the N-(2-aminophenyl) moiety.

-

PubChem Compound Summary. "Benzamide, N-(2,5-dichlorophenyl)- (Reverse Amide Isomer)."

- Context: Provides structural data for the isomeric reference compound used to distinguish the target molecule.

-

ChemicalBook. "2,5-Dichlorobenzoyl chloride Properties (Reactant Data)."

- Context: Technical specifications for the key electrophile used in the synthesis protocol.

-

BenchChem. "Comparative Guide to Histone Deacetylase Inhibitors."

- Context: General reference for benzamide pharmacophore behavior in Class I HDACs.

Sources

Technical Deep Dive: N-(2-aminophenyl)-2,5-dichlorobenzamide

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and lead optimization scientists. It prioritizes the structural rationale, synthetic fidelity, and biological validation of the target molecule.

A Class I Selective HDAC Inhibitor Probe

Executive Summary & Structural Rationale

N-(2-aminophenyl)-2,5-dichlorobenzamide represents a critical scaffold in the optimization of benzamide-based Histone Deacetylase (HDAC) inhibitors. Unlike pan-HDAC inhibitors (e.g., hydroxamates like SAHA), benzamides containing the o-phenylenediamine (OPD) zinc-binding group (ZBG) exhibit kinetic selectivity for Class I HDACs (specifically HDAC 1, 2, and 3).

The molecule consists of three pharmacophoric elements:

-

Cap Group (2,5-dichlorophenyl): Targets the surface rim of the HDAC enzyme. The 2,5-dichloro substitution pattern is designed to optimize hydrophobic interactions and restrict conformational entropy at the tunnel entrance.

-

Linker (Amide): Positions the ZBG into the catalytic pocket.

-

Warhead (2-aminophenyl): Functions as the ZBG. Unlike hydroxamic acids which chelate Zinc in a bidentate fashion, the o-aminoanilide moiety typically coordinates via a monodentate mechanism or slow-binding kinetics, often accessing the "foot pocket" adjacent to the catalytic site.

Chemical Identity

| Property | Data |

| IUPAC Name | N-(2-aminophenyl)-2,5-dichlorobenzamide |

| Common Class | Benzamide HDAC Inhibitor (Class I Selective) |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O |

| Molecular Weight | 281.14 g/mol |

| Canonical SMILES | Nc1ccccc1NC(=O)c2c(Cl)ccc(Cl)c2 |

| LogP (Predicted) | ~3.2 (Lipinski Compliant) |

| H-Bond Donors/Acceptors | 2 / 2 |

Synthetic Architecture & Protocols

Reaction Workflow Visualization

The following diagram outlines the optimized synthetic route, highlighting the critical deprotection step to avoid cyclization.

Detailed Experimental Protocol

Step 1: Activation of the Cap Group

Rationale: The electron-withdrawing chlorine atoms on the benzoic acid reduce the nucleophilicity of the carbonyl carbon, making standard carbodiimide couplings (EDC/NHS) sluggish. Acid chloride generation is preferred.

-

Reagents: 2,5-Dichlorobenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂) (3.0 eq), catalytic DMF.

-

Procedure: Reflux the acid in neat SOCl₂ with 1 drop of DMF for 2 hours until gas evolution ceases.

-

Workup: Evaporate excess SOCl₂ in vacuo. Azeotrope with toluene (2x) to remove trace acid. Use the resulting crude acid chloride immediately.

Step 2: Controlled Coupling

Rationale: We use mono-Boc-1,2-phenylenediamine. This prevents the formation of the bis-amide and reduces the risk of premature cyclization.

-

Reagents: N-Boc-o-phenylenediamine (1.1 eq), Triethylamine (TEA) (2.5 eq), Dry DCM (Solvent).

-

Procedure:

-

Dissolve N-Boc-o-phenylenediamine and TEA in dry DCM at 0°C.

-

Add the 2,5-dichlorobenzoyl chloride (dissolved in minimal DCM) dropwise over 30 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

-

Validation: Monitor by TLC (Hexane:EtOAc 3:1). Look for the disappearance of the amine.

Step 3: Deprotection & Isolation (Critical)

Rationale: This is the failure point for many chemists. Strong acid and heat promote the condensation of the newly freed amine with the amide carbonyl, closing the ring to form a benzimidazole. We must use mild conditions.

-

Reagents: Trifluoroacetic acid (TFA), DCM.

-

Procedure:

-

Dissolve the intermediate in DCM (0.1 M).

-

Add TFA (10-20% v/v) at 0°C .

-

Stir at 0°C to RT. Do not heat. Monitor strictly by LC-MS.

-

-

Quenching: Upon completion (usually 1-2 hours), pour reaction into ice-cold saturated NaHCO₃. Do not concentrate the acidic solution , as the increasing concentration of acid during evaporation drives cyclization.

-

Purification: Extract with EtOAc, dry over Na₂SO₄, and recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Mechanism of Action (MOA) & Biological Logic

The efficacy of N-(2-aminophenyl)-2,5-dichlorobenzamide relies on "Slow-Tight Binding." Unlike hydroxamates that rapidly associate/dissociate, benzamides undergo a conformational change upon binding, often occupying a hydrophobic "foot pocket" adjacent to the Zinc ion.

Signaling Pathway Diagram

This diagram illustrates the downstream effects of the inhibitor on chromatin structure.

Validation Assays

To confirm the activity of this specific SMILES structure, the following assays are required:

-

Fluorometric HDAC Activity Assay:

-

Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

-

Expectation: IC₅₀ in the nanomolar range (50–500 nM) for HDAC 1/2/3; >10 µM for HDAC 6 (Class IIb).

-

Note: Benzamides often show time-dependent inhibition. Pre-incubation of the enzyme and inhibitor for 30 minutes before adding substrate is recommended to capture true potency.

-

-

Western Blotting (Cellular):

-

Cell Line: HCT116 or MCF-7.

-

Markers: Acetyl-Histone H3 (Lys9/Lys14) and Acetyl-Histone H4.

-

Outcome: Dose-dependent increase in acetylation bands compared to DMSO control.

-

-

Stability Check (LC-MS):

-

Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours.

-

Check for the formation of 2-(2,5-dichlorophenyl)benzimidazole (Mass = M-18). This confirms the stability of the amide bond under physiological conditions.

-

References

-

Chou, C. J., et al. (2008). "Structure-activity relationships of aniline-based histone deacetylase inhibitors." Journal of Biological Chemistry.

-

Bressi, J. C., et al. (2010).[4] "Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides." Bioorganic & Medicinal Chemistry Letters.

-

Suzuki, T., et al. (2005). "Design and synthesis of non-hydroxamate histone deacetylase inhibitors: Identification of a specific binding pocket." Journal of Medicinal Chemistry.

-

PubChem Compound Summary. (2024). "N-(2-aminophenyl)benzamide derivatives." National Center for Biotechnology Information.

Sources

- 1. N-(2-aminophenyl)benzamide | C13H12N2O | CID 759408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2-aminophenyl)-2,5-dichlorobenzamide solubility in DMSO and ethanol

Topic: Application Note: Solubility and Handling Protocols for N-(2-aminophenyl)-2,5-dichlorobenzamide

Executive Summary & Compound Profile

Target Molecule: N-(2-aminophenyl)-2,5-dichlorobenzamide Primary Application: Synthetic intermediate (benzimidazole precursors), potential HDAC inhibition research, and chemical biology screening.[1][2] Molecular Formula: C₁₃H₁₀Cl₂N₂O Molecular Weight: 281.14 g/mol [3]

This guide provides an evidence-based framework for solubilizing N-(2-aminophenyl)-2,5-dichlorobenzamide.[2] Due to the lipophilic nature of the dichlorophenyl moiety and the crystalline stability of the benzanilide core, this compound exhibits poor aqueous solubility.[4] Successful application requires the use of organic co-solvents—specifically Dimethyl Sulfoxide (DMSO) and Ethanol—followed by careful aqueous dilution to prevent precipitation ("crashing out") in biological assays.

Physicochemical Context

-

Lipophilicity (Estimated LogP): ~3.5 – 4.2. This indicates a strong preference for non-polar environments.[2]

-

Hydrogen Bonding: The free amine (-NH₂) and amide (-NH-CO-) groups act as donors/acceptors, facilitating solubility in polar aprotic solvents like DMSO.[2]

-

Stability Warning: This compound contains an ortho-phenylenediamine motif.[2] Under acidic conditions or high heat (>60°C), it is prone to cyclodehydration to form 2-(2,5-dichlorophenyl)benzimidazole .[4][2] Avoid prolonged heating in protic solvents.

Solubility Profile & Solvent Selection

The following data summarizes the solubility behavior based on structural analogs (benzanilides) and standard physicochemical properties.

| Solvent | Solubility Rating | Estimated Max Conc. | Usage Recommendation |

| DMSO | High | > 50 mM (~14 mg/mL) | Primary Choice. Ideal for frozen stock solutions (-20°C).[2] |

| Ethanol (100%) | Moderate | 10–25 mM | Requires vortexing or mild warming (37°C). Good for evaporation-based applications.[2] |

| Water / PBS | Insoluble | < 0.1 mM | Do not dissolve directly. Use as a dilution buffer only.[2] |

| DMF | High | > 50 mM | Alternative to DMSO if sulfur interference is a concern. |

Detailed Protocols

Protocol A: Preparation of a 10 mM Stock Solution in DMSO

Purpose: To create a stable, high-concentration master stock for long-term storage.

Materials:

-

N-(2-aminophenyl)-2,5-dichlorobenzamide (Solid powder)[2]

-

Anhydrous DMSO (Spectroscopy grade, ≥99.9%)

Procedure:

-

Weighing: Accurately weigh 2.81 mg of the compound into a sterile microcentrifuge tube or amber vial.

-

Note: For larger stocks, scale up (e.g., 28.1 mg for 10 mL).[4]

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Critical Step: Add the solvent to the powder, not vice versa, to ensure complete wetting.[4]

-

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Observation: The solution should become clear and colorless to pale yellow. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

-

-

Inspection: Hold the vial against a light source to check for undissolved crystals.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution for Biological Assays (The "Spike" Method)

Purpose: To introduce the compound into cell culture media or enzymatic buffers without precipitation.[1]

Mechanism: Rapid dispersion is required to prevent the formation of micro-crystals as the solvent environment shifts from lipophilic (DMSO) to hydrophilic (Water).

Workflow:

-

Prepare Intermediate Dilution (Optional but Recommended):

-

Dilute the 10 mM DMSO stock 1:10 into Ethanol or DMSO to create a 1 mM working stock. This reduces the viscosity drop during the final spike.

-

-

Final Spike:

-

Validation: Inspect the media under a microscope (4x or 10x objective).

Visualization of Workflows

Figure 1: Solubility Decision Tree & Chemical Logic

This diagram illustrates the decision process for solvent selection based on the intended downstream application.

Caption: Decision matrix for solvent selection. Note the chemical instability risk (cyclization) in acidic/heated environments.[4]

Figure 2: Serial Dilution Protocol (DMSO to Aqueous)

Visualizing the "Spike" method to prevent precipitation.

Caption: Two-step dilution strategy to minimize osmotic shock and precipitation of the lipophilic compound.

Troubleshooting & FAQ

Q: The solution turned cloudy upon adding water. What happened? A: This is "crashing out." The compound is hydrophobic. When the DMSO concentration drops below the solubility threshold (often <50%), the compound aggregates.[4]

-

Fix: Use the "Intermediate Dilution" step (Figure 2). Ensure the aqueous buffer is warm (37°C) and stirring during addition.

Q: Can I heat the solution to speed up dissolution? A: Only mild heating (37–40°C) is safe.

-

Warning: Do not boil in ethanol or expose to strong acids. The ortho-amino and amide groups can react to form a benzimidazole ring, fundamentally changing the chemical identity of your sample [1].

Q: How do I verify the concentration? A: Use UV-Vis spectroscopy.[2] Benzanilides typically show a strong absorbance peak around 260–300 nm. Create a standard curve in DMSO before measuring aqueous dilutions.

References

-

Synthesis and Properties of Benzimidazoles. (General mechanism reference for N-(2-aminophenyl)benzamide cyclization). Journal of Organic Chemistry. Available at: [Link][4]

-

Solubility of Benzanilide in Organic Solvents. Journal of Chemical & Engineering Data. Provides baseline solubility data for the benzanilide class. Available at: [Link]

-

NIH PubChem Compound Summary: N-(2-aminophenyl)benzamide. (Structural analog data). Available at: [Link][4]

Sources

Application Note: A Comprehensive Guide to In Vitro HDAC Enzyme Inhibition Assays

Abstract

Histone deacetylases (HDACs) are critical epigenetic regulators and validated therapeutic targets for a range of diseases, including cancers and neurodegenerative disorders.[1][2][3] In vitro enzymatic assays are fundamental to the discovery and characterization of novel HDAC inhibitors (HDACis). This guide provides a detailed, scientifically-grounded protocol for performing robust and reproducible in vitro HDAC inhibition assays, with a primary focus on the widely adopted fluorescent-based format. We delve into the core principles, offer step-by-step methodologies, and provide expert insights into data analysis, quality control, and troubleshooting to ensure the generation of high-fidelity data for drug development professionals and researchers.

Introduction: The "Why" of Targeting HDACs

Epigenetic modifications, such as the acetylation of lysine residues on histone tails, are pivotal in regulating chromatin structure and gene expression.[4] Histone deacetylases (HDACs) "erase" these acetyl marks, leading to a more condensed chromatin state and transcriptional repression.[1] The dysregulation of HDAC activity is a common feature in many pathologies, where it can lead to the silencing of tumor suppressor genes or other critical cellular pathways.[5][6] This makes HDACs compelling targets for therapeutic intervention.[1][7]

In vitro enzyme inhibition assays serve as the primary screening platform in the drug discovery pipeline. They allow for the direct and quantitative assessment of a compound's potency against a purified HDAC enzyme in a controlled, cell-free system. This approach is essential for establishing structure-activity relationships (SAR), determining inhibitor potency (IC50), and assessing isoform selectivity early in the development process.

The Core Principle: A Two-Step Enzymatic Cascade

Most commercially available in vitro HDAC assays, regardless of the final signal output, are based on a two-step enzymatic reaction. This design choice ensures a specific and amplifiable signal.

-

Deacetylation Step: A purified, recombinant HDAC enzyme is incubated with a synthetic peptide substrate containing an acetylated lysine. If a test compound is an effective inhibitor, it will reduce the rate of this deacetylation reaction.

-

Development Step: A developer solution, typically containing a protease such as trypsin, is added.[4] This developer is specifically designed to cleave the peptide substrate only after the lysine residue has been deacetylated by the HDAC enzyme. This cleavage releases a reporter molecule, which generates a quantifiable signal.[4][8][9]

The intensity of the generated signal is therefore directly proportional to the HDAC activity.

Caption: General principle of a two-step HDAC inhibition assay.

Assay Formats: Choosing the Right Tool

While the underlying principle is similar, HDAC assays can be categorized by their signal output.

-

Fluorometric Assays: These are the most common due to their high sensitivity, broad dynamic range, and amenability to high-throughput screening (HTS).[10] They typically use substrates like Boc-Lys(Ac)-AMC, where cleavage releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC).[4]

-

Colorimetric Assays: These assays generate a colored product that is measured by absorbance.[9][11] While generally less sensitive than fluorescent methods, they are a viable alternative if a fluorescence plate reader is unavailable.[9][12]

-

Luminescent Assays: These "glow" assays offer the highest sensitivity and an excellent signal-to-background ratio, making them ideal for low enzyme concentrations.[10][13] The principle involves a coupled-enzyme system where the deacetylated product initiates a cascade that ultimately generates light via a luciferase reaction.[13][14]

Detailed Protocol: Fluorometric HDAC Inhibition Assay

This protocol is a robust template for determining the IC50 of a test compound against a specific HDAC isoform.

4.1. Materials & Reagents

-

HDAC Assay Buffer: 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. Prepare from high-purity stocks and sterile filter.

-

Purified Recombinant HDAC Enzyme: (e.g., HDAC1, HDAC6). Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

-

Fluorogenic HDAC Substrate: (e.g., Boc-Lys(Ac)-AMC). Prepare a concentrated stock in DMSO and store at -20°C, protected from light.

-

Developer Solution: Typically contains Trypsin and a known HDAC inhibitor (like Trichostatin A) to stop the primary reaction.[15]

-

Test Compound & Control Inhibitor: (e.g., SAHA or Trichostatin A). Prepare 100x stock solutions in 100% DMSO.

-

Assay Plate: Solid black, flat-bottom 96-well or 384-well microplate.

-

Microplate Reader: Capable of fluorescence detection with excitation at 340-360 nm and emission at 440-465 nm.[15][16]

4.2. Experimental Workflow

Caption: Step-by-step workflow for the fluorometric HDAC inhibition assay.

4.3. Step-by-Step Procedure

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of your test compound and control inhibitor in Assay Buffer. The final top concentration should be chosen based on expected potency. Expert Tip: Ensure the final DMSO concentration in the reaction well is ≤1% to prevent solvent-induced enzyme inhibition.

-

Plate Setup:

-

Enzyme Addition:

-

Prepare a working solution of HDAC enzyme in cold Assay Buffer.

-

Add 20 µL of the diluted HDAC1 enzyme to the "Inhibitor Wells" and "100% Initial Activity" wells.

-

Add 20 µL of Assay Buffer to the "Background" wells.

-

-

Reaction Initiation:

-

Prepare a working solution of the HDAC Substrate in Assay Buffer.

-

Initiate the reactions by adding 25 µL of the diluted Substrate to all wells.[16]

-

Mix the plate gently on an orbital shaker for 30 seconds.

-

Incubate at 37°C for 30-60 minutes. Causality Check: This incubation time must be within the linear range of the enzymatic reaction. This should be determined during assay development by running a time course.

-

-

Signal Development:

-

Stop the reaction by adding 50 µL of Developer solution to all wells.

-

Incubate for 15 minutes at room temperature, protected from light.[16]

-

-

Data Acquisition:

-

Read the fluorescence on a microplate reader using an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[15]

-

Data Analysis: From Fluorescence to Potency

The raw fluorescence units (RFU) must be converted into a measure of inhibitor potency (IC50).

-

Background Subtraction: Average the RFU from the "Background" wells and subtract this value from all other wells.

-

Calculate Percent Activity: Normalize the data relative to your 100% activity control wells.

-

% Activity = (Corrected RFU_Inhibitor / Average Corrected RFU_100%_Activity) * 100

-

-

Calculate Percent Inhibition:

-

% Inhibition = 100 - % Activity

-

-

IC50 Determination: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[17][18]

Table 1: Example IC50 Data Presentation

| Compound | Target HDAC | IC50 (nM) | Hill Slope | 95% C.I. (nM) |

| Test Compound X | HDAC1 | 85.4 | 1.2 | 75.1 - 97.2 |

| Test Compound Y | HDAC1 | 1230 | 0.9 | 1050 - 1440 |

| SAHA (Control) | HDAC1 | 6.2 | 1.0 | 5.5 - 7.0 |

Assay Validation: Ensuring Trustworthy Data

A robust assay is a self-validating system. Key quality control metrics must be monitored.

-

Z'-Factor: This statistical parameter assesses the quality and suitability of an assay for HTS. It measures the separation between the high and low signal controls.[19][20] The formula is: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

-

Signal-to-Background (S/B) Ratio: This ensures the assay window is sufficient for detecting inhibition. Calculated as Mean_high / Mean_low. A value >10 is generally desirable.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Well-to-Well Variability | Pipetting inconsistency; Incomplete mixing; Edge effects on the plate. | Use calibrated pipettes; Ensure thorough mixing after reagent addition; Avoid using the outermost wells of the plate if edge effects are suspected. |

| Low Signal or S/B Ratio | Enzyme activity is low (degradation); Substrate concentration is sub-optimal. | Use a fresh aliquot of enzyme; Confirm enzyme activity with a control substrate; Optimize substrate concentration (ideally at or near its Km).[23] |

| Inconsistent IC50 Values | Compound instability or precipitation at high concentrations; Inaccurate serial dilutions. | Visually inspect plate for precipitation; Confirm compound solubility in assay buffer; Prepare fresh compound dilutions for each experiment.[23] |

| High Background Signal | Autofluorescence of the test compound; Contaminated buffer or reagents. | Run a compound-only control (no enzyme) to check for autofluorescence; Use fresh, high-purity reagents and water. |

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

-

PunnettSquare Tools. (n.d.). Z-Factor Calculator. Retrieved February 12, 2026, from [Link]

-

Sui, Y., & Wu, Z. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(13), 1836–1841. [Link]

-

Shin, A. (n.d.). Z-factors. In BIT 479/579 High-throughput Discovery. North Carolina State University. Retrieved February 12, 2026, from [Link]

-

BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

-

Ferreira, L. G., et al. (2023). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. Molecules, 28(23), 7869. [Link]

-

Rajendran, P., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience, 88(1), e75. [Link]

-

Singh, S., et al. (2018). Histone Deacetylase Inhibitors: A Prospect in Drug Discovery. Pharmaceutical and Biological Evaluations, 5(3), 108-116. [Link]

-

BMG Labtech. (2023). Histone deacetylases (HDACs):erasers of epigenetic marks. [Link]

-

Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved February 12, 2026, from [Link]

-

BPS Bioscience. (n.d.). HDAC6 Fluorogenic Assay Kit. Retrieved February 12, 2026, from [Link]

-

Butler, K. V., & Kozikowski, A. P. (2012). HDAC8 Substrates: Histones and Beyond. Current pharmaceutical design, 18(27), 4160–4167. [Link]

-

EpigenTek. (2022). EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). [Link]

-

Singh, P., et al. (2020). Understanding the Role of Histone Deacetylase and their Inhibitors in Neurodegenerative Disorders: Current Targets and Future Perspective. Current Neuropharmacology, 18(6), 494–513. [Link]

-

Tsilimigras, M. C., et al. (2024). Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. International Journal of Molecular Sciences, 25(3), 1774. [Link]

-

He, S., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). International Journal of Molecular Sciences, 21(22), 8804. [Link]

-

BMG Labtech. (2012). A fluorescence-based assay of the epigenetic enzyme histone deacetylase 1 (HDAC1). [Link]

-

EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]

-

Michael, S., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Epigenetics & Chromatin, 10, 23. [Link]

-

Rooker, D. R., & Buccella, D. (2015). Real-time detection of histone deacetylase activity with a small molecule fluorescent and spectrophotometric probe. Chemical science, 6(11), 6456–6461. [Link]

-

Rooker, D. R., & Buccella, D. (2015). Real-time detection of histone deacetylase activity with a small molecule fluorescent and spectrophotometric probe. Chemical Science, 6(11), 6456-6461. [Link]

-

Lobera, M., et al. (2022). Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. bioRxiv. [Link]

-

CytoSMART. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

Sources

- 1. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. turkjps.org [turkjps.org]

- 6. Real-time detection of histone deacetylase activity with a small molecule fluorescent and spectrophotometric probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-time detection of histone deacetylase activity with a small molecule fluorescent and spectrophotometric probe - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. HDAC Activity Assay Kit (Colorimetric) (ab1432) | Abcam [abcam.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. apexbt.com [apexbt.com]

- 12. resources.bio-techne.com [resources.bio-techne.com]

- 13. HDAC-Glo™ I/II Assays [worldwide.promega.com]

- 14. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. bioscience.co.uk [bioscience.co.uk]

- 17. Assay in Summary_ki [bindingdb.org]

- 18. clyte.tech [clyte.tech]

- 19. punnettsquare.org [punnettsquare.org]

- 20. bellbrooklabs.com [bellbrooklabs.com]

- 21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 22. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Quantitative Western Blot Analysis of Acetyl-Histone H3 and H4

Introduction: The Central Role of Histone Acetylation in Epigenetic Regulation

Histone proteins (H2A, H2B, H3, and H4) form the core octamer around which DNA is wrapped, creating the fundamental chromatin unit: the nucleosome.[1] The post-translational modification (PTM) of histone tails is a critical mechanism in epigenetic regulation, directly influencing chromatin structure and gene accessibility.[2] Among these modifications, the acetylation of lysine residues on the N-terminal tails of histones H3 and H4 is one of the most studied and significant. This reversible process is dynamically regulated by two opposing enzyme families: Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs).

Acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and the negatively charged DNA backbone. This leads to a more relaxed, open chromatin conformation known as euchromatin, which is generally associated with transcriptional activation. Conversely, HDACs remove these acetyl groups, restoring the positive charge and promoting a condensed, transcriptionally silent chromatin state called heterochromatin.[3] Given this central role, the analysis of histone acetylation levels is paramount for researchers in oncology, neuroscience, and drug development, particularly for those evaluating the efficacy of HDAC inhibitors (HDACi).[3][4]

Western blotting is a powerful and widely used technique to detect changes in the acetylation status of histones H3 and H4. However, due to their small size, basic nature, and tight association with chromatin, histones present unique challenges compared to standard Western blot targets. This guide provides a comprehensive, field-tested framework for the successful detection and quantification of Acetyl-Histone H3 (Ac-H3) and Acetyl-Histone H4 (Ac-H4), emphasizing the scientific principles behind each step to ensure robust and reproducible results.

Figure 1: The dynamic cycle of histone acetylation. HATs promote a transcriptionally active state, while HDACs reverse this, leading to gene silencing.

Part 1: The Cornerstone of Success - Histone Sample Preparation

The unique biochemical properties of histones necessitate a specialized approach to their extraction. Standard lysis buffers (e.g., RIPA) are often inefficient as they are designed to solubilize cytoplasmic and membrane proteins, not to dissociate the strong ionic interactions between basic histones and acidic DNA.[5]

Principle of Acid Extraction

Acid extraction is the gold-standard method for enriching histone proteins.[6][7][8] The protocol utilizes a low pH environment (typically from HCl or H2SO4) to protonate the phosphate backbone of DNA, neutralizing its negative charge. This disrupts the electrostatic tether holding the positively charged histones, releasing them into the soluble fraction while most other cellular proteins precipitate.[5]

Critical Consideration: Preserving the Modification State

Histone acetylation is a highly dynamic process. Once cells are lysed, endogenous HDACs can rapidly remove acetyl groups, leading to a significant underestimation of the true acetylation levels.

Therefore, the inclusion of HDAC inhibitors in all lysis and extraction buffers is absolutely mandatory.

Commonly used broad-spectrum HDAC inhibitors include:

-

Trichostatin A (TSA)

-

Sodium Butyrate

-

Vorinostat (SAHA)

For cellular studies aiming to measure an increase in acetylation, cells are often pre-treated with an HDAC inhibitor prior to harvesting.[9][10]

Protocol: Acid Extraction of Histones from Cultured Cells

This protocol is optimized for a confluent 10-cm dish of cultured mammalian cells.

-

Cell Harvesting: Aspirate culture medium. Wash cells twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS containing a complete protease inhibitor cocktail and a broad-spectrum HDAC inhibitor (e.g., 1 µM TSA, 10 mM Sodium Butyrate).

-

Pelleting: Transfer the cell suspension to a pre-chilled microcentrifuge tube. Pellet the cells by centrifugation at 600 x g for 5 minutes at 4°C. Discard the supernatant.

-

Hypotonic Lysis: Resuspend the cell pellet in 1 mL of ice-cold Hypotonic Lysis Buffer. Incubate on ice for 30 minutes. This step swells the cells and destabilizes the plasma membrane.

-

Nuclear Isolation: Centrifuge at 10,000 x g for 1 minute at 4°C. A crude nuclear pellet should be visible. Discard the supernatant (cytoplasmic fraction).

-

Acid Extraction: Resuspend the nuclear pellet in 400 µL of ice-cold 0.4 N HCl or H2SO4. Incubate on a rotator for at least 4 hours (or overnight) at 4°C. This step lyses the nuclear membrane and solubilizes the histones.

-

Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the DNA and non-histone debris.

-

Protein Precipitation: Carefully transfer the supernatant (containing histones) to a new tube. Add 100 µL of ice-cold 100% (w/v) Trichloroacetic Acid (TCA). This brings the final TCA concentration to 20%, which will precipitate the histones. Vortex and incubate on ice for 30 minutes.

-

Washing: Centrifuge at 16,000 x g for 10 minutes at 4°C. Discard the supernatant. Wash the protein pellet twice with 1 mL of ice-cold acetone to remove residual acid. Air-dry the pellet for 5-10 minutes. Do not over-dry , as this will make it difficult to resuspend.

-

Solubilization & Quantification: Resuspend the histone pellet in an appropriate volume (e.g., 50-100 µL) of sterile water or 1X SDS-PAGE loading buffer. Determine the protein concentration using a Bradford or BCA assay.

Part 2: Electrophoresis and Blotting - A Game of Size and Charge

The small size of core histones (H3 ≈ 15 kDa, H4 ≈ 11 kDa) requires modifications to standard SDS-PAGE and transfer protocols to ensure adequate resolution and efficient capture.[1][11]

Gel Electrophoresis

-

Gel Percentage: To resolve these small proteins, a high-percentage polyacrylamide gel is essential. Use a 15% Tris-Glycine gel or a 12-15% Bis-Tris gel for optimal separation.[12]

-

Loading Amount: Load approximately 10-20 µg of the histone preparation per lane.[11] Include a positive control, such as calf thymus histones or lysate from cells treated with a potent HDACi.

Protein Transfer

-

Membrane Choice: This is a critical step. Standard 0.45 µm pore size membranes may allow small histones to pass through, resulting in a weak or non-existent signal. It is highly recommended to use a membrane with a 0.2 µm pore size (either PVDF or nitrocellulose) to ensure efficient capture of H3 and H4.[1]

-

Transfer Conditions: A wet transfer is generally more efficient for small proteins than a semi-dry transfer. Perform the transfer at 100V for 60-90 minutes at 4°C. Reducing the methanol concentration in the transfer buffer to 10% can also improve the binding of small proteins to the membrane.

Part 3: Immunodetection - Specificity is Key

Workflow Diagram

Figure 2: A comprehensive workflow for Western blot analysis of acetylated histones, highlighting critical considerations at each stage.

Protocol: Blocking, Incubation, and Detection

-

Verification of Transfer: After transfer, briefly stain the membrane with Ponceau S solution. This confirms successful protein transfer and provides a preliminary check for equal loading across lanes before committing to the lengthy antibody incubation steps. Destain with TBST or water.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is often preferred over non-fat dry milk , as milk contains phosphoproteins that may cause background with certain PTM-specific antibodies.[1]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST. Incubation can be performed for 2 hours at room temperature or overnight at 4°C.

-

Antibody Selection: Use antibodies specific for the acetylation site of interest (e.g., pan-Acetyl-H3, Acetyl-H3K9, pan-Acetyl-H4).[9][13] Always run a parallel blot with an antibody against the corresponding total histone (Total H3 or Total H4) for normalization.[14]

-

Validation: Ensure the antibody has been validated for Western blotting. Reputable vendors often provide sample data showing specificity, such as blots of treated vs. untreated cells.[15][16]

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.[17]

-

Final Washes: Repeat the washing step as described in step 4.

-

Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[17] Capture the signal using a digital imager or X-ray film. Multiple exposure times may be necessary to ensure the signal is within the linear range for quantification.

Part 4: Data Interpretation and Quantitative Analysis

While Western blotting is often considered semi-quantitative, careful execution and proper normalization can yield reliable quantitative data.[18][19]

Normalization: The Key to Accurate Quantification

The expression of total histone H3 or H4 is generally stable across different cellular conditions, making them the ideal loading controls for histone PTM analysis.[20] Normalizing the signal of the acetylated histone to the signal of the corresponding total histone corrects for any variations in sample loading and transfer efficiency.

Normalization Calculation: Corrected Ac-Histone Signal = (Signal Intensity of Ac-Histone Band) / (Signal Intensity of Total Histone Band)

Using cytoplasmic or whole-cell housekeeping proteins like GAPDH or β-actin for normalization is not recommended, as their levels may not accurately reflect the amount of nuclear protein loaded.[11]

Quantitative Data Summary

The following table provides an example of how to present quantitative data from a Western blot experiment evaluating the effect of an HDAC inhibitor.

| Treatment Group | Ac-H4 Signal (Densitometry Units) | Total H4 Signal (Densitometry Units) | Normalized Ac-H4 Signal (Ac-H4 / Total H4) | Fold Change (vs. Vehicle) |

| Vehicle Control | 15,200 | 45,500 | 0.33 | 1.0 |

| HDACi (1 µM) | 68,400 | 46,100 | 1.48 | 4.5 |

| HDACi (5 µM) | 112,500 | 45,800 | 2.46 | 7.5 |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Signal or Weak Signal | Inefficient histone extraction. | Ensure acid extraction was performed correctly. Verify protein concentration before loading. |

| Histones passed through the membrane. | Use a 0.2 µm pore size membrane. Optimize transfer time and consider a wet transfer system.[1][21] | |

| Inactive primary antibody or insufficient concentration. | Use a fresh antibody dilution. Increase antibody concentration or incubation time.[22] | |

| Rapid deacetylation during sample prep. | Always include HDAC inhibitors in all buffers from the very first step. [8][9] | |

| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours. Use 5% BSA instead of milk.[1][22] |

| Antibody concentration is too high. | Titrate the primary and secondary antibodies to find the optimal concentration.[23] | |

| Insufficient washing. | Increase the number and duration of washes in TBST.[24] | |

| Multiple Bands or Incorrect Size | Protein degradation. | Use fresh protease inhibitors throughout the extraction process. Handle samples quickly and on ice. |

| Histone variants or other PTMs affecting migration. | Histones can have multiple modifications that slightly alter their migration.[24] Check literature for expected band patterns. | |

| Non-specific antibody binding. | Run a negative control (e.g., knockout cell line if available). Perform a peptide blocking experiment to confirm specificity.[1] | |

| Inconsistent Loading Control | Using a non-nuclear loading control (e.g., GAPDH). | Always normalize to Total H3 or Total H4 for histone PTM analysis. [14] |

| Errors in protein quantification or pipetting. | Be meticulous during quantification and loading. Use Ponceau S staining to visually confirm equal loading before blocking. |

References

-

A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC - NIH. (n.d.). National Institutes of Health.[Link]

-

Inhibition of Histone Deacetylases - PMC - NIH. (n.d.). National Institutes of Health.[Link]

-

How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed. (2016). PubMed.[Link]

-

Protocol for histone acid extraction for Western blot. (2005). Protocol Online.[Link]

-

Histone H3 Acetylation Detection. (n.d.). BiotechPack.[Link]

-

Methods for the analysis of histone H3 and H4 acetylation in blood - PMC - NIH. (n.d.). National Institutes of Health.[Link]

-

Immunoblotting histones from yeast whole cell protein extracts - PMC - NIH. (n.d.). National Institutes of Health.[Link]

-

Targeted proteomics for quantification of histone acetylation in Alzheimer's disease - PMC. (n.d.). National Institutes of Health.[Link]

-

Extraction and Electrophoresis of Histones. (n.d.). Springer Link.[Link]

-

Simplified acid Histone extraction. (n.d.). University of Pennsylvania.[Link]

-

Histone Immunoblotting Protocol. (n.d.). Rockland Immunochemicals.[Link]

-

A mass spectrometric "Western blot" to evaluate the correlations between histone methylation and histone acetylation - PubMed. (2004). PubMed.[Link]

-

Western blot detection of histone 3 acetylation/methylation levels... (n.d.). ResearchGate.[Link]

-

Is it possible to quantify acetylation by Western Blot? (2014). ResearchGate.[Link]

-

Decoding Histones with Simple Western. (n.d.). Bio-Techne.[Link]

-

Uses of Histone Deacetylase (HDAC) Antibodies in Research. (2020). News-Medical.net.[Link]

-

Western blot-based assay to determine inhibition of HDAC activity in whole cells. (n.d.). BPS Bioscience.[Link]

-

Extraction, purification and analysis of histones. (2007). Nature.[Link]

-

101 Western Blot Troubleshooting Tips & Tricks. (n.d.). Assay Genie.[Link]

-

Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions. (2024). MDPI.[Link]

-

Decoding the trans-histone crosstalk: methods to analyze H2B ubiquitination, H3 methylation and their regulatory factors - PMC. (n.d.). National Institutes of Health.[Link]

-

Anti-Histone Western Blot Antibody Products. (n.d.). Biocompare.[Link]

-

Special requirements for histone Western blot? (2017). ResearchGate.[Link]

-

(A) Western blot detection of acetylated histone H3 levels in latently... (n.d.). ResearchGate.[Link]

-

Histone loading control Western Blot? (2023). ResearchGate.[Link]

-

Problems with Histone 3 (H3) Western Blot. ¿Why I am getting two bands? (2021). ResearchGate.[Link]

-

Why the total histone H3 or H4 expression is high or low in western blot? (2019). ResearchGate.[Link]

-

Anti-Histone H3 Antibody Products. (n.d.). Biocompare.[Link]

-

Sequential Establishment of Marks on Soluble Histones H3 and H4 - PMC. (n.d.). National Institutes of Health.[Link]

-

Troubleshooting and Optimizing a Western Blot. (2024). Addgene Blog.[Link]

Sources

- 1. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 2. A mass spectrometric "Western blot" to evaluate the correlations between histone methylation and histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for histone acid extraction for Western blot - DNA Methylation, Histone and Chromatin Study [protocol-online.org]

- 6. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction and Electrophoresis of Histones | Molecular Biology | Biotechnology Methods | Botany | Biocyclopedia.com [biocyclopedia.com]

- 8. Histone Extraction Kit | Proteintech [ptglab.com]

- 9. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biocompare.com [biocompare.com]

- 14. Decoding the trans-histone crosstalk: methods to analyze H2B ubiquitination, H3 methylation and their regulatory factors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetyl-Histone H4 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 16. Acetyl-Histone Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 17. docs.abcam.com [docs.abcam.com]

- 18. Targeted proteomics for quantification of histone acetylation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. blog.cellsignal.com [blog.cellsignal.com]

- 21. blog.addgene.org [blog.addgene.org]

- 22. Western Blot常见问题指南 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 23. Western blot troubleshooting guide! [jacksonimmuno.com]

- 24. assaygenie.com [assaygenie.com]

Crystallization methods for benzamide derivatives

Application Note: Advanced Crystallization Protocols for Benzamide Derivatives

Executive Summary

Benzamide derivatives (e.g., Metoclopramide, Entinostat, Sulpiride) represent a critical pharmacophore in medicinal chemistry due to their dopamine D2/D3 receptor antagonism and HDAC inhibition properties. However, the amide moiety (

This guide provides engineered protocols to decouple nucleation from crystal growth, ensuring the isolation of thermodynamically stable polymorphs while mitigating oiling-out events.

Scientific Foundation: The Benzamide Challenge

Crystal Engineering & Synthons

The crystallization of benzamides is governed by the competition between intermolecular hydrogen bonds and

-

Primary Motif: The amide group typically forms

dimers (homodimers) or catemeric chains (C(4) motifs) depending on steric hindrance at the ortho position. -

The Problem: These strong directional forces often lead to metastable polymorphs . Rapid precipitation (kinetic control) favors the formation of lower-density metastable forms, while slow crystallization (thermodynamic control) favors denser, stable forms.

The Oiling-Out Phenomenon

Benzamides frequently exhibit a stable miscibility gap in their phase diagrams. If the crystallization trajectory (cooling or anti-solvent addition) crosses into the spinodal decomposition region before crossing the solubility curve, the solution separates into a solute-rich oil and a solute-poor supernatant. This oil often solidifies into an amorphous glass or an uncontrolled polymorph mixture.[1][2]

Pre-Formulation: Solubility Mapping

Before attempting crystallization, you must distinguish between Kinetic and Thermodynamic solubility.

| Parameter | Kinetic Solubility | Thermodynamic Solubility | Relevance to Benzamides |

| State | Amorphous/Metastable | Crystalline (Stable Form) | Benzamides often form amorphous oils first. |

| Method | Precipitation (DMSO stock into buffer) | Shake-flask (Solid excess in solvent) | Kinetic data predicts "crash out" points; Thermodynamic data predicts yield. |

| Timeframe | Minutes to Hours | 24 - 72 Hours | Critical: Benzamide hydrates may take >48h to equilibrate. |

Protocol 1: Seeded Cooling Crystallization (Gold Standard)

Objective: To bypass the spontaneous nucleation zone (where oiling out occurs) and grow crystals strictly within the Metastable Zone Width (MSZW).

Reagents:

-

Solvent: Ethanol (EtOH) or Isopropyl Alcohol (IPA) – Promotes H-bonding.

-

Anti-Solvent (Optional): n-Heptane – Reduces solubility yield loss.

Workflow Diagram:

Figure 1: Optimized Cooling Crystallization Workflow designed to prevent spontaneous nucleation.

Step-by-Step Methodology:

-

Dissolution: Charge crude benzamide into the reactor. Add EtOH (5–10 volumes). Heat to 70°C (or 5°C below reflux) until fully dissolved.

-

Polish Filtration: Critical Step. Filter the hot solution through a 0.2 µm PTFE membrane into a pre-heated vessel. This removes dust which acts as heterogenous nucleation sites for unwanted polymorphs.

-

MSZW Entry: Cool the solution rapidly to the Seeding Temperature (

) .-

Calculation:

. The solution should be supersaturated but not spontaneously nucleating.

-

-

Seeding: Add 0.5 wt% to 1.0 wt% of pure, milled seed crystals (Target Polymorph).

-

Note: Slurry the seeds in a small amount of cold solvent before addition to prevent "shock" dissolution.

-

-

Aging: Hold temperature constant at

for 60–120 minutes. -

Controlled Cooling: Cool to final isolation temperature (e.g., 0°C) using a cubic cooling profile or a slow linear ramp (0.1–0.3°C/min).

-

Why? Benzamide growth rates are often surface-integration limited. Fast cooling traps impurities.

-

-

Isolation: Filter and wash with cold EtOH/Heptane (1:1).

Protocol 2: Anti-Solvent Crystallization (Thermolabile Derivatives)

Objective: For benzamides that degrade at high temperatures (e.g., hydrolysis of the amide bond).

Reagents:

-

Solvent: DMSO or DMAc (High solubility).

-

Anti-Solvent: Water (High polarity difference) or IPA (Moderate).

Critical Parameter: Mixing Dynamics

Poor mixing creates local zones of high supersaturation (

Methodology:

-

Preparation: Dissolve compound in DMSO at Room Temperature (RT). Concentration should be 80% of saturation.

-

Anti-Solvent Dosing:

-

Do NOT add anti-solvent to the solution.

-

Instead:Reverse Addition. Add the DMSO solution into the anti-solvent.

-

-

Flow Rate: Use a syringe pump to dose the DMSO solution into the water (under vigorous stirring) at a rate that maintains the system within the Metastable Zone.

-

Sonication (Optional): Apply low-frequency ultrasound (20 kHz) during addition to de-agglomerate the hydrophobic benzamide crystals.

Troubleshooting: Mitigating Oiling Out (LLPS)

If your solution turns cloudy/milky before crystals appear, you have hit the Liquid-Liquid Phase Separation boundary.

Logic Flow for Remediation:

Figure 2: Decision Matrix for addressing Liquid-Liquid Phase Separation (LLPS).

Corrective Actions:

-

Seed at Higher Temperature: Oiling out is often a kinetic trap. Seeding provides a template for growth, bypassing the oil phase.

-

Change Solvent Ratio: Increase the ratio of the "Good Solvent" to lower the supersaturation at the temperature where oiling occurs.

-

Surfactants: Trace amounts (0.1%) of Tween-80 can prevent droplet coalescence, though this is a last resort for pharmaceutical purity.

References

- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

-

BenchChem Technical Support. (2025). Crystallization Methods for X-ray Analysis of Benzamide Derivatives. Link

-

Nagy, Z. K., et al. (2017). Continuous Cocrystallization of Benzoic Acid and Isonicotinamide by Mixing-Induced Supersaturation. ACS Publications. Link

-

Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Link

-

Vippagunta, S. R., et al. (2001). Crystalline solids. Advanced Drug Delivery Reviews. (Authoritative review on pharmaceutical solids). Link

Sources

Application Note: A Robust Reversed-Phase HPLC Method for the Purification of N-(2-aminophenyl)-2,5-dichlorobenzamide

Abstract

This application note describes a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the synthetic intermediate, N-(2-aminophenyl)-2,5-dichlorobenzamide. Due to its non-polar, aromatic nature, this compound is an ideal candidate for purification using a C18 stationary phase with a methanol/water mobile phase gradient. The protocol herein provides a comprehensive guide, from method development rationale to a step-by-step purification workflow and post-purification analysis, tailored for researchers in synthetic chemistry and drug development.

Introduction and Method Rationale

N-(2-aminophenyl)-2,5-dichlorobenzamide is a substituted benzamide, a chemical scaffold frequently encountered in medicinal chemistry. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions and complicate the interpretation of biological data. Preparative HPLC is the gold standard for obtaining high-purity material (>98%) required for subsequent synthetic steps or final compound screening.

Analyte Properties and Chromatographic Strategy

-

Structure:

-

Molecular Formula: C₁₃H₁₀Cl₂N₂O

-

Molecular Weight: 297.14 g/mol

-

-

Physicochemical Properties: The molecule possesses two aromatic rings and two chlorine atoms, rendering it significantly hydrophobic. The presence of amide and amine functionalities offers sites for hydrogen bonding but does not impart significant polarity. Its predicted LogP (a measure of lipophilicity) is approximately 3.8, indicating poor water solubility and strong retention on a non-polar stationary phase.

Based on these properties, Reversed-Phase HPLC was selected as the optimal purification strategy. This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., octadecyl-silica, C18) is used with a polar mobile phase (e.g., water/methanol or water/acetonitrile). Hydrophobic compounds, like our target analyte, interact more strongly with the stationary phase and are eluted later than more polar impurities. A gradient elution, where the percentage of organic solvent is increased over time, is employed to effectively resolve compounds with differing hydrophobicities and ensure the timely elution of the target molecule in a sharp, concentrated band.

Selection of Method Parameters

-

Stationary Phase: A C18 column was chosen for its strong hydrophobic retention characteristics, which are well-suited for aromatic compounds. The high surface area and carbon load of modern C18 columns provide the necessary capacity for preparative-scale separations.

-

Mobile Phase: A combination of water and methanol was selected. Methanol is a cost-effective and efficient organic modifier that provides excellent selectivity for many aromatic compounds. While acetonitrile is a common alternative, methanol can sometimes offer different selectivity profiles and is a suitable first choice. The mobile phase is unbuffered because the analyte is neutral and does not have ionizable groups within the typical operating pH range (2-8), simplifying the mobile phase preparation.

-

Detection: The molecule contains multiple aromatic rings, which are strong chromophores. An analysis of its structure suggests strong UV absorbance between 254 nm and 280 nm. A detection wavelength of 254 nm was chosen as it is a common wavelength for aromatic compounds and provides a high signal-to-noise ratio.

Experimental Protocol

Instrumentation and Materials

| Component | Specification |

| HPLC System | A preparative HPLC system with a binary gradient pump, autosampler (or manual injector), column oven, and UV-Vis detector. |

| Stationary Phase | C18 Column (e.g., 250 x 21.2 mm, 5 µm particle size) |

| Mobile Phase A | HPLC-grade Water |

| Mobile Phase B | HPLC-grade Methanol (MeOH) |

| Sample Solvent | Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) |

| Crude Material | N-(2-aminophenyl)-2,5-dichlorobenzamide (synthesized crude product) |

Sample Preparation

-

Accurately weigh the crude N-(2-aminophenyl)-2,5-dichlorobenzamide material.

-

Dissolve the material in a minimal amount of a strong organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 50-100 mg/mL). The use of a strong solvent is necessary due to the compound's poor solubility in common mobile phase components.

-

Ensure the sample is fully dissolved. If particulates are visible, filter the solution through a 0.45 µm PTFE syringe filter to prevent clogging of the HPLC system.

HPLC Method Parameters

| Parameter | Setting |

| Flow Rate | 20.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 500 - 2000 µL (dependent on concentration and column loading) |

| UV Detection Wavelength | 254 nm |

| Gradient Timetable | Time (min) |

| 0.0 | |

| 5.0 | |

| 25.0 | |

| 30.0 | |

| 30.1 | |

| 35.0 |

Purification Workflow

-

System Equilibration: Purge both pump lines with their respective mobile phases. Equilibrate the column with the initial mobile phase composition (50% Methanol / 50% Water) at the set flow rate for at least 15 minutes or until a stable baseline is achieved.

-

Blank Injection: Inject the sample solvent (DMSO or DMF) to ensure that no peaks from the solvent itself interfere with the chromatogram.

-

Analytical Scout Run: Before committing the bulk of the material, perform a small analytical injection (e.g., 10 µL) to confirm the retention time of the target compound and the separation from impurities.

-

Preparative Injection: Inject the prepared sample solution onto the equilibrated column.

-

Fraction Collection: Monitor the chromatogram in real-time. Begin collecting the eluent just before the target peak begins to rise from the baseline and stop collecting just after it returns to the baseline. Use peak-based fraction collection if the system software allows.

-

Post-Purification Analysis: Analyze a small aliquot of the collected fraction(s) using an analytical HPLC method to confirm purity.

-

Solvent Evaporation: Combine the pure fractions and remove the methanol/water solvent using a rotary evaporator or lyophilizer to obtain the final purified solid compound.

Workflow and Data Visualization

Purification Workflow Diagram

Caption: Overall workflow from crude material to purified solid compound.

Expected Chromatogram

A successful purification will yield a chromatogram showing good separation between the main peak (N-(2-aminophenyl)-2,5-dichlorobenzamide) and any earlier-eluting (more polar) or later-eluting (more non-polar) impurities. The target peak should be symmetrical and well-resolved. Based on the gradient, the target compound is expected to elute in the mid-to-late portion of the gradient run, likely between 15 and 25 minutes.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Poor Resolution | Gradient is too steep; Poor selectivity. | Decrease the gradient slope (e.g., extend the gradient time from 20 to 30 minutes). Try acetonitrile as the organic modifier. |

| Peak Tailing | Column overload; Secondary interactions. | Reduce the injection mass. Ensure the sample is fully dissolved. |

| High Backpressure | Column or system clog; Particulate matter in sample. | Filter the sample before injection. Reverse-flush the column with a strong solvent (e.g., isopropanol). |

| No Peak Detected | Incorrect detection wavelength; Compound not eluting. | Check the UV spectrum of the compound. Run the gradient to 100% organic and hold to ensure the compound is not irreversibly bound. |

Conclusion

The RP-HPLC method detailed in this note provides an effective and reproducible protocol for the purification of N-(2-aminophenyl)-2,5-dichlorobenzamide. The use of a standard C18 stationary phase with a methanol/water gradient is a reliable approach for isolating this hydrophobic molecule from common synthesis-related impurities. This method can be readily adapted by researchers for similar aromatic amide compounds, serving as a foundational technique in the workflow of synthetic and medicinal chemistry.

References

Technical Support Center: Benzamide Synthesis Optimization

Ticket #402: Preventing Di-acylation (Imide Formation)

Status: Open Priority: High Assigned Specialist: Senior Application Scientist Tags: #OrganicSynthesis #ProcessChemistry #ImpurityProfile #Benzamide

Executive Summary: The "Di-acylation" Challenge

In the synthesis of benzamides (

This occurs because the formed amide product still possesses an acidic N-H proton. Under aggressive conditions (excess electrophile, strong base, or high temperatures), this amide is deprotonated to form an amidate anion, which acts as a nucleophile and attacks a second equivalent of the acylating agent.

The Goal: Arrest the reaction at the thermodynamic sink (Amide) and kinetically inhibit the formation of the Imide.

Mechanistic Root Cause Analysis

To solve the problem, we must visualize the competition between the starting amine and the product amide.

The Pathway

-

Primary Reaction: Amine attacks Benzoyl Chloride

Benzamide (Target) . -

Side Reaction: Benzamide is deprotonated by Base

Amidate

Visualizing the Competition (DOT Diagram)

Figure 1: Kinetic pathway showing the progression from Amine to Amide, and the subsequent "over-reaction" to the Imide.

Troubleshooting Guides & FAQs

Scenario A: "I am using Benzoyl Chloride and getting 10-15% Imide."

Diagnosis: You likely have a stoichiometry issue or an overly aggressive base/solvent system.

Q: Why is the amide reacting? It should be less nucleophilic than the amine. A: Correct, the amide is a poorer nucleophile. However, if you use a base like Triethylamine (TEA) or DMAP in a homogeneous organic solvent (DCM/THF), you create an equilibrium where the amide N-H is deprotonated. The resulting anion is highly reactive. Furthermore, DMAP forms a highly reactive N-acylpyridinium intermediate that is hot enough to acylate even the sluggish amide [1].

Protocol Adjustment (The Fix): Switch to Schotten-Baumann Conditions. This is the "Gold Standard" for preventing di-acylation. It uses a biphasic system (Water/DCM or Water/Ether).[1]

-

Dissolve amine in DCM.

-

Dissolve inorganic base (

or NaOH) in water. -

Add Benzoyl Chloride slowly.

-

Mechanism of Protection: The amine reacts at the interface. The neutral benzamide product is lipophilic and instantly migrates into the organic phase. The base remains in the aqueous phase.[2] The amide is physically separated from the base, preventing deprotonation and subsequent over-acylation [2].

Scenario B: "I cannot use water/biphasic conditions due to solubility."

Diagnosis: You are forced into a homogeneous organic phase, increasing the risk of imide formation.

Q: How do I control this in THF or DMF? A: You must control the Stoichiometry and Addition Rate rigorously.

| Parameter | Recommendation | Scientific Rationale |

| Stoichiometry | 0.95 - 1.0 eq of Acid Chloride | Never use excess electrophile. It is better to have 5% unreacted amine (easy to wash out with acid) than 5% imide (difficult to separate). |

| Addition | Dropwise at 0°C | Low temperature suppresses the higher activation energy pathway (Imide formation). High local concentration of acid chloride favors di-acylation; slow addition prevents this. |

| Base Choice | DIPEA (Hünig's Base) | Sterically hindered bases are less likely to deprotonate the amide product compared to TEA or Pyridine. |

| Quench | Primary Amine Scavenger | Add 0.1 eq of dimethylaminopropylamine (DMAPA) at the end to destroy unreacted acid chloride immediately. |

Scenario C: "The batch is already ruined. Can I purify it?"

Diagnosis: You have a mixture of Amide and Imide. Flash chromatography is difficult because they often streak or co-elute.

Q: Is there a chemical rescue? A: Yes. Imides are chemically distinct from amides: they are more labile to basic hydrolysis .

Rescue Protocol:

-

Take the crude mixture (Amide + Imide).

-

Dissolve in THF/MeOH (4:1).

-

Add 1.0 eq of LiOH or NaOH (aq).

-

Stir at Room Temperature for 30-60 minutes.

-

Monitor via TLC/LCMS: The Imide bond is weaker and will hydrolyze back to the Amide before the Amide hydrolyzes to the Amine.

-

Once the Imide peak disappears, quench immediately with dilute HCl.

Advanced Decision Matrix

Use this logic flow to select the correct experimental setup before starting.

Figure 2: Decision matrix for selecting reaction conditions to minimize imide formation.

Senior Scientist Notes

-

The "DMAP Trap": While DMAP is a fantastic catalyst for sluggish alcohols, it is dangerous here. The N-acylpyridinium species is so electrophilic it essentially ignores the steric hindrance that usually protects the mono-amide. Avoid nucleophilic catalysts if di-acylation is observed [3].

-

Alternative Reagents: If you are struggling with Acid Chlorides, switch to N-hydroxysuccinimide (NHS) esters . They are reactive enough to acylate an amine but generally too weak to acylate an amide (preventing the imide) [4].

References

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5] Tetrahedron, 61(46), 10827-10852. Link

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Section: Schotten-Baumann Reaction).[1][3][6][7]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Common Organic Chemistry. (2021). Amide Formation via Acid Chlorides. Link

Sources

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. hepatochem.com [hepatochem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. youtube.com [youtube.com]

Technical Support Center: Optimizing Boc-Protection of o-Phenylenediamine

Welcome to the technical support center for the Boc-protection of o-phenylenediamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this common yet challenging transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired mono- or di-protected products with high yield and purity.

Introduction: The Challenge of Selectivity

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and mild removal conditions.[1][2] However, the protection of o-phenylenediamine presents a unique set of challenges. The presence of two adjacent, nucleophilic amino groups on an aromatic ring makes controlling the degree of protection—achieving selective mono-Boc protection versus di-Boc protection—a significant hurdle. This guide will equip you with the knowledge to master this reaction.

Troubleshooting Guide

Issue 1: Low Yield of Mono-Boc Protected o-Phenylenediamine

Question: I am attempting to synthesize mono-Boc-o-phenylenediamine, but I am consistently obtaining low yields, with significant amounts of starting material and di-Boc protected product. How can I improve the selectivity for the mono-protected product?

Answer: Achieving high selectivity for mono-Boc protection of o-phenylenediamine is a common challenge due to the comparable reactivity of the two amino groups. Here are several strategies to enhance the yield of the mono-protected product:

-

Control Stoichiometry: Carefully control the stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O). Using a slight excess (1.0-1.1 equivalents) is a good starting point, but you may need to titrate this down to 0.9-1.0 equivalents to minimize the formation of the di-protected species.[3]

-

Slow Addition of (Boc)₂O: Instead of adding the (Boc)₂O all at once, add it portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the protecting agent, favoring mono-substitution.

-

Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This can help to increase the selectivity by slowing down the rate of the second protection event.

-